molecular formula C16H12O5 B1204759 Melannin CAS No. 58115-08-5

Melannin

Cat. No. B1204759
CAS RN: 58115-08-5
M. Wt: 284.26 g/mol
InChI Key: HUGUGFBIYQBLCS-UHFFFAOYSA-N
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Description

Melannin is a neoflavonoid.
Melannin belongs to the class of organic compounds known as neoflavones. These are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton. Thus, melannin is considered to be a flavonoid lipid molecule. Melannin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, melannin is primarily located in the membrane (predicted from logP).

Scientific Research Applications

1. Characterization and Analysis

Melanins are complex bio-pigments whose structure and determination methods are not fully understood. Sepia melanin, derived from the ink of Sepia officinalis, is predominantly eumelanin and used as a standard in melanic black analysis. Advanced methods like Elemental Analysis, UV-Visible and Infrared spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used for its characterization (Magarelli, Passamonti, & Renieri, 2010).

2. Photophysics and Photochemistry

Melanin-like nanomaterials are applied in fields such as medicine, energy storage, photothermal catalysis, and environmental remediation, mostly for their optical and electronic properties. Understanding the correlation between their composition, morphology, and optical properties remains a challenge (Mavridi-Printezi et al., 2021).

3. Microbial Melanin Production

Studies on microbial melanin production, particularly by organisms like Pseudomonas otitidis, show promise for large-scale production. This melanin can be used in sunscreen formulations due to its similarity to human eumelanin (Deepthi et al., 2021).

4. Interfaces with Metal Ions and Oxides

Melanin plays significant roles in photoprotection in the skin and ion flux regulation in the brain. Research is focusing on its applications in energy storage/conversion, ion separation, sunscreens, and bioelectronics (Mauro et al., 2017).

5. Biomedical and Technological Applications

Melanins and melanogenesis have been extensively studied for applications in organic electronics, drug delivery, functional nanoparticles, sunscreens, and environmental remediation devices (d’Ischia et al., 2015).

6. Fungal Melanin Biosynthesis

In fungi, melanin enhances survival and competitiveness, also playing a role in pathogenesis. The biosynthesis of fungal melanin occurs through unique pathways, offering potential for fungicide development (Bell & Wheeler, 1986).

7. Melanin-Based Functional Materials

Research on melanin biopolymers is growing, with applications in biomedical research and technology. Polydopamine is a notable example, used for coatings and in materials science (d’Ischia, 2018).

8. Optically Active Materials

Melanin's broadband absorption, high refractive index, and UV blocking capabilities make it suitable for photonic applications. Current research focuses on understanding its inherent optical properties for wide applications (Xiao, Shawkey, & Dhinojwala, 2020).

9. Biosynthesis and Biotechnological Applications

Melanin's photoprotective and antioxidant properties have led to its application in medical sciences, cosmeceuticals, bioremediation, and bioelectronics. Research is advancing in biosynthesis and extraction methods to exploit its biotechnological potential (Singh et al., 2021).

10. Biophysical Studies

Biophysical methods like EPR spectroscopy have contributed significantly to understanding melanin's role as a natural antioxidant, protecting cells from oxidative stress (Sarna & Płonka, 2005).

properties

CAS RN

58115-08-5

Product Name

Melannin

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

6-hydroxy-4-(4-hydroxyphenyl)-7-methoxychromen-2-one

InChI

InChI=1S/C16H12O5/c1-20-15-8-14-12(6-13(15)18)11(7-16(19)21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

HUGUGFBIYQBLCS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)O)O

melting_point

233-234°C

Other CAS RN

58115-08-5

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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